molecular formula C20H30O4 B3429066 Diisohexyl phthalate CAS No. 71850-09-4

Diisohexyl phthalate

Cat. No.: B3429066
CAS No.: 71850-09-4
M. Wt: 334.4 g/mol
InChI Key: ALEROMXYYSQFLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diisohexyl phthalate is synthesized through the esterification of phthalic anhydride with isohexanol. The reaction typically involves heating phthalic anhydride with isohexanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and isohexanol are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation to remove any unreacted starting materials and byproducts .

Chemical Reactions Analysis

Types of Reactions: Diisohexyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diisohexyl phthalate has several applications in scientific research and industry:

Mechanism of Action

Diisohexyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can mimic or interfere with the action of hormones in the body, particularly affecting the reproductive system. The compound binds to hormone receptors, altering the normal signaling pathways and leading to adverse effects on fertility and development .

Comparison with Similar Compounds

  • Diethyl phthalate
  • Dibutyl phthalate
  • Diisobutyl phthalate
  • Diisononyl phthalate
  • Diisodecyl phthalate

Comparison: Diisohexyl phthalate is unique due to its specific ester side chains, which provide distinct physical and chemical properties compared to other phthalates. It has a higher molecular weight and different branching patterns, which influence its plasticizing efficiency and toxicity profile .

Properties

IUPAC Name

bis(4-methylpentyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEROMXYYSQFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873995
Record name Bis(4-methylpentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-50-9, 71850-09-4, 259139-51-0
Record name Diisohexyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisohexyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-methylpentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisohexyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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